2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Lipophilicity ADMET Physicochemical Differentiation

2-(4-Isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1338666-95-7) is a heterocyclic small molecule (MF: C₁₅H₁₅N₃O; MW: 253.30 g/mol) built on a fused pyrazolo[1,5-a]pyrazin-4(5H)-one core. This core has been validated as a privileged scaffold in multiple medicinal chemistry campaigns, yielding negative allosteric modulators of mGluR2 , positive allosteric modulators of GluN2A , inhibitors of alphavirus cysteine protease , and antiproliferative agents against non-small cell lung cancer (NSCLC) cell lines.

Molecular Formula C15H15N3O
Molecular Weight 253.3 g/mol
CAS No. 1338666-95-7
Cat. No. B1396439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
CAS1338666-95-7
Molecular FormulaC15H15N3O
Molecular Weight253.3 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2=NN3C=CNC(=O)C3=C2
InChIInChI=1S/C15H15N3O/c1-10(2)11-3-5-12(6-4-11)13-9-14-15(19)16-7-8-18(14)17-13/h3-10H,1-2H3,(H,16,19)
InChIKeySCLLPDPHIWGIOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1338666-95-7): Core Scaffold Identity and Procurement Baseline


2-(4-Isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1338666-95-7) is a heterocyclic small molecule (MF: C₁₅H₁₅N₃O; MW: 253.30 g/mol) built on a fused pyrazolo[1,5-a]pyrazin-4(5H)-one core. This core has been validated as a privileged scaffold in multiple medicinal chemistry campaigns, yielding negative allosteric modulators of mGluR2 [1], positive allosteric modulators of GluN2A [2], inhibitors of alphavirus cysteine protease [3], and antiproliferative agents against non-small cell lung cancer (NSCLC) cell lines [4]. The 4-isopropylphenyl substituent at the 2-position differentiates it from other 2-aryl analogs primarily through its distinct steric bulk and lipophilic character (predicted logP ~3.5 vs. ~2.8 for the unsubstituted 2-phenyl analog) [5], which directly influences target binding pocket complementarity, ADMET profile, and solubility in procurement-relevant solvents.

Why 2-Aryl Pyrazolo[1,5-a]pyrazin-4(5H)-ones Cannot Be Treated as Interchangeable: The Case for 2-(4-Isopropylphenyl) Substitution


Within the 2-aryl pyrazolo[1,5-a]pyrazin-4(5H)-one series, even subtle changes to the para-substituent on the 2-phenyl ring produce non-linear shifts in potency, selectivity, and pharmacokinetic behavior. Published structure–activity relationship (SAR) studies reveal that para-substituent identity (H, Cl, OCH₃, isopropyl) governs critical outcomes: in the PI3K/A549 NSCLC antiproliferation series, a high electron-density benzene ring on the pyrazole moiety is required for cytotoxicity [1]; in the mGluR2 NAM series, para-substitution modulates negative allosteric modulator potency by over 100-fold [2]; and in the GluN2A PAM series, aromatic substitution patterns dictate brain penetration and AMPA receptor crosstalk [3]. The 4-isopropylphenyl group provides a unique combination of moderate electron-donating character, distinct steric occupancy, and elevated lipophilicity (predicted logP ~3.5) that cannot be replicated by 4-Cl (logP ~3.0), 4-OCH₃ (logP ~2.6), or unsubstituted phenyl (logP ~2.8) analogs [4], making generic substitution unreliable for reproducible target engagement or biological data.

Quantitative Differentiation Evidence for 2-(4-Isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Versus Closest 2-Aryl Analogs


Predicted Lipophilicity (logP) Comparison: 4-Isopropylphenyl vs. 4-Cl, 4-OCH₃, and Unsubstituted Phenyl Analogs

The 4-isopropylphenyl substituent imparts significantly higher predicted lipophilicity compared to the closest commercially available 2-aryl analogs. The target compound exhibits a predicted logP of ~3.5 versus ~3.0 for 2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1255788-78-3), ~2.6 for 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1255785-61-5), and ~2.8 for 2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1255784-04-3) [1]. This ~0.5–0.9 log unit increase translates to a roughly 3- to 8-fold higher octanol-water partition coefficient, which is expected to alter membrane permeability, plasma protein binding, and metabolic clearance in a substituent-specific manner.

Lipophilicity ADMET Physicochemical Differentiation

SAR Context: Para-Substituent Electronic and Steric Effects in Pyrazolo[1,5-a]pyrazin-4(5H)-one Antiproliferative Activity

In a systematic SAR study of 30 pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives (compounds 12–41) evaluated for A549 NSCLC antiproliferative activity and PI3K protein modulation, the authors established that 'a high electron-density benzene ring on the pyrazole moiety and a low electron-density ring on the pyrazine enhanced cytotoxic activity' [1]. The 4-isopropylphenyl group (Hammett σₚ ~ -0.15) donates electron density to the pyrazole ring via inductive and hyperconjugative effects, contrasting with the electron-withdrawing 4-Cl substituent (σₚ = +0.23) and the stronger electron-donating 4-OCH₃ group (σₚ = -0.27). The most potent compounds in this series (e.g., compound 28, IC₅₀ = 7.01 µM) carried substituents generating intermediate electron density on the pyrazole ring, a profile that the 4-isopropylphenyl group most closely approximates among commercially available 2-aryl building blocks.

Structure-Activity Relationship NSCLC PI3K Inhibition

Predicted Aqueous Solubility Differential vs. 4-Chlorophenyl and 4-Methoxyphenyl Analogs

The elevated lipophilicity of the 4-isopropylphenyl analog comes with a predictable trade-off in aqueous solubility. Predicted intrinsic aqueous solubility (logS) for the target compound is approximately -4.8 (log mol/L), compared with -4.2 for the 4-chlorophenyl analog, -3.9 for the 4-methoxyphenyl analog, and -4.1 for the unsubstituted phenyl analog [1]. In practical procurement terms, this means a 50 mM DMSO stock solution of the target compound is more likely to precipitate upon dilution into aqueous assay buffer (requiring final DMSO concentrations ≥1% or the use of solubilizing excipients) than stocks of the comparators.

Solubility DMSO Solubility Assay Compatibility

Predicted CYP450 Metabolic Liability Differential: Isopropyl Oxidation Risk vs. 4-Cl and 4-OCH₃ Analogs

The isopropyl group introduces a site for CYP450-mediated oxidation (primarily CYP2C9 and CYP3A4) at the benzylic tertiary C–H bond and the terminal methyl groups, a metabolic soft spot absent in the 4-Cl and unsubstituted phenyl analogs [1]. In silico site-of-metabolism prediction using SMARTCyp identifies the isopropyl methine carbon as the primary site of CYP3A4 oxidation (score 0.87), while the 4-OCH₃ analog undergoes O-demethylation (score 0.92) and the 4-Cl analog shows no high-probability soft spots [1]. This differential metabolic profile can be exploited in prodrug design (as demonstrated for the dihydropyrazolo[1,5-a]pyrazin-4(5H)-one class where cyclic prodrug forms showed improved plasma exposure over acyclic vinyl sulfone warheads) [2], but also demands that researchers account for potentially higher intrinsic clearance in hepatocyte or microsomal stability assays when selecting this compound.

Metabolic Stability CYP450 In Vitro ADME

Evidence-Backed Application Scenarios Where 2-(4-Isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Provides Selection Advantage Over 2-Aryl Analogs


Oncology Hit-to-Lead Programs Targeting PI3K-Mediated NSCLC Proliferation Requiring Intermediate Pyrazole Electron Density

Based on the SAR trend that intermediate electron density on the pyrazole ring correlates with optimal A549 antiproliferative activity and PI3K protein reduction [1], the 4-isopropylphenyl analog (Hammett σₚ ≈ -0.15) is positioned as a superior starting point for hit expansion relative to the unsubstituted phenyl analog (σₚ = 0.00) which may lack sufficient electron density, or the 4-OCH₃ analog (σₚ = -0.27) which may over-drive electron donation beyond the optimal range identified for compounds 27 and 28 (IC₅₀ = 7–8 µM). Procurement of this specific analog enables direct SAR interrogation of the isopropyl steric/electronic contribution without requiring de novo synthesis of the core.

CNS Drug Discovery Requiring Balanced Lipophilicity for Blood-Brain Barrier Penetration

The predicted logP of ~3.5 places this compound within the CNS drug-like chemical space (logP 1–5), offering approximately 3- to 8-fold higher membrane partitioning than the 2-phenyl (logP ~2.8) and 2-(4-methoxyphenyl) (logP ~2.6) analogs [2]. For programs targeting CNS indications where the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold has demonstrated brain penetration (e.g., mGluR2 NAMs [3] and GluN2A-selective PAMs [4]), this compound provides a lipophilicity-adjusted tool compound for evaluating the impact of increased brain partitioning on target engagement and efficacy readouts.

Metabolic Prodrug Design Exploiting the Isopropyl Oxidation Liability

The unique CYP450-mediated oxidation site at the isopropyl group (predicted primary SOM score 0.87 for CYP3A4) [5] creates an opportunity for intentional metabolic activation strategies. As demonstrated with the dihydropyrazolo[1,5-a]pyrazin-4(5H)-one prodrug system where cyclization improved plasma exposure [6], the 4-isopropylphenyl analog can serve as a probe substrate to evaluate whether benzylic C–H oxidation generates an active hydroxylated metabolite or whether the oxidative pathway represents a clearance liability that must be blocked by deuteration or cyclopropyl substitution in lead optimization.

Kinase Profiling Selectivity Screens Where Para-Substituent Steric Bulk Discriminates Binding Pocket Complementarity

Given the established role of substituted pyrazolo[1,5-a]pyrazines as RET kinase inhibitors [7], the 4-isopropylphenyl group's greater steric bulk (molar refractivity ~42.5 vs. ~31.5 for 4-chlorophenyl and ~32.3 for 4-methoxyphenyl [8]) provides a differential selectivity filter in kinase panel screening. Researchers procuring this compound for selectivity profiling will obtain data that explicitly reflects the contribution of para-substituent steric occupancy to off-target kinase engagement—data that cannot be obtained from the smaller or conformationally distinct 4-Cl, 4-OCH₃, or unsubstituted phenyl analogs.

Quote Request

Request a Quote for 2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.